molecular formula C24H28N2O5S B11511588 N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide

N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide

Cat. No.: B11511588
M. Wt: 456.6 g/mol
InChI Key: KJLFGPRGSRUXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a nitrophenoxy group, and a benzene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with adamantane, which undergoes a series of reactions to introduce the ethyl group and the nitrophenoxybenzene sulfonamide moiety. Key steps include:

    Alkylation of Adamantane: Adamantane is reacted with ethyl halides in the presence of a strong base to form the ethyladamantane intermediate.

    Nitration: The ethyladamantane is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Sulfonation: The nitrated product is sulfonated using chlorosulfonic acid to form the sulfonamide derivative.

    Coupling Reaction: Finally, the nitrophenoxy group is introduced through a coupling reaction with the sulfonamide derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical properties.

Mechanism of Action

The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid, bulky structure that can enhance binding affinity to certain enzymes or receptors. The nitrophenoxy group may participate in hydrogen bonding or π-π interactions, while the sulfonamide group can form strong ionic interactions with target molecules. These combined interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide
  • Adamantan-1-yl acrylate
  • N-Adamantan-1-yl-2,4-dichloro-benzamide

Comparison: N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide is unique due to its combination of an adamantane moiety with a nitrophenoxybenzene sulfonamide structure This combination provides a distinct set of chemical and physical properties, such as enhanced stability, rigidity, and potential for specific interactions with biological targets

Properties

Molecular Formula

C24H28N2O5S

Molecular Weight

456.6 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-(4-nitrophenoxy)benzenesulfonamide

InChI

InChI=1S/C24H28N2O5S/c27-26(28)20-1-3-21(4-2-20)31-22-5-7-23(8-6-22)32(29,30)25-10-9-24-14-17-11-18(15-24)13-19(12-17)16-24/h1-8,17-19,25H,9-16H2

InChI Key

KJLFGPRGSRUXPM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.